methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate
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Overview
Description
Methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate is an organic compound characterized by a cyclobutane ring substituted with bromomethyl and tetrafluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of Fluorine Atoms: The tetrafluoromethyl group can be introduced using fluorinating agents under controlled conditions.
Bromomethylation: The bromomethyl group is introduced via bromination, often using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The double bonds in the cyclobutane ring can undergo addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products like azides, nitriles, or ethers can be formed.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
Methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, participating in nucleophilic substitution reactions. The tetrafluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. These interactions can affect molecular pathways and biological processes, making the compound valuable in research and development.
Comparison with Similar Compounds
- Methyl 1-(chloromethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate
- Methyl 1-(iodomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate
- Methyl 1-(hydroxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate
Comparison:
- Reactivity: The bromomethyl group in methyl 1-(bromomethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate is more reactive in nucleophilic substitution reactions compared to the chloromethyl group but less reactive than the iodomethyl group.
- Stability: The tetrafluoromethyl group enhances the stability of the compound, making it more resistant to degradation compared to non-fluorinated analogs.
- Applications: The unique combination of bromomethyl and tetrafluoromethyl groups makes this compound particularly useful in applications requiring high reactivity and stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2770359-08-3 |
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Molecular Formula |
C7H7BrF4O2 |
Molecular Weight |
279 |
Purity |
95 |
Origin of Product |
United States |
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